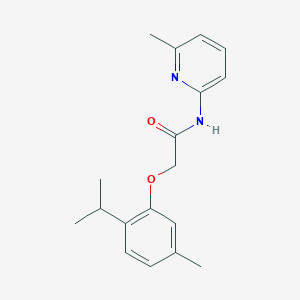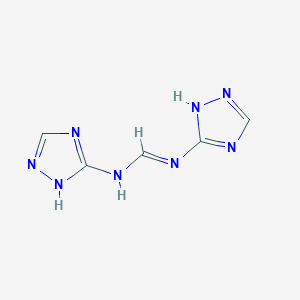
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as DMHPH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of fungal and cancer cells, induce apoptosis in cancer cells, and exhibit antioxidant activity. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potent biological activity and the availability of a reliable synthesis method. However, the limitations of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the scientific research of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, including its antifungal, anticancer, and anti-inflammatory properties. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and toxicity of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and its potential side effects.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of 3,5-dimethoxyphenylhydrazine with 2-(2-hydroxy-2-methylpropanoyl)thiosemicarbazide in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited significant antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Another study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited potent cytotoxic activity against cancer cells, including breast and lung cancer cells.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,18)11(17)15-16-12(21)14-8-5-9(19-3)7-10(6-8)20-4/h5-7,18H,1-4H3,(H,15,17)(H2,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGEOYSIKNZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)

![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)

![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)